molecular formula C16H24BrN3OS B5841834 1-[4-methyl-2-[(2E)-2-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazol-5-yl]ethanone;hydrobromide

1-[4-methyl-2-[(2E)-2-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazol-5-yl]ethanone;hydrobromide

Cat. No.: B5841834
M. Wt: 386.4 g/mol
InChI Key: JHJXPJCHCPFZRN-PUBYZPQMSA-N
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Description

1-[4-methyl-2-[(2E)-2-(5,5,6-trimethyl-2-bicyclo[221]heptanylidene)hydrazinyl]-1,3-thiazol-5-yl]ethanone;hydrobromide is a complex organic compound with a unique structure that includes a thiazole ring, a bicyclic heptane system, and a hydrazone linkage

Properties

IUPAC Name

1-[4-methyl-2-[(2E)-2-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazol-5-yl]ethanone;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS.BrH/c1-8-12-6-11(16(8,4)5)7-13(12)18-19-15-17-9(2)14(21-15)10(3)20;/h8,11-12H,6-7H2,1-5H3,(H,17,19);1H/b18-13+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJXPJCHCPFZRN-PUBYZPQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C1(C)C)CC2=NNC3=NC(=C(S3)C(=O)C)C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C\2CC(C1(C)C)C/C2=N\NC3=NC(=C(S3)C(=O)C)C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-methyl-2-[(2E)-2-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazol-5-yl]ethanone;hydrobromide typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the bicyclic heptane system and the formation of the hydrazone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[4-methyl-2-[(2E)-2-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazol-5-yl]ethanone;hydrobromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-methyl-2-[(2E)-2-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazol-5-yl]ethanone;hydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-methyl-2-[(2E)-2-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazol-5-yl]ethanone;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-[4-methyl-2-[(2E)-2-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazol-5-yl]ethanone;hydrobromide can be compared with other similar compounds, such as:

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Hydrazone derivatives: Compounds with hydrazone linkages but different aromatic or aliphatic groups.

    Bicyclic compounds: Compounds with similar bicyclic systems but different functional groups.

The uniqueness of this compound lies in its specific combination of structural features, which may confer unique chemical and biological properties.

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